molecular formula C11H15ClN2O3S B2856587 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine CAS No. 97630-43-8

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine

Cat. No.: B2856587
CAS No.: 97630-43-8
M. Wt: 290.76
InChI Key: AROSEUNOEYMHLM-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The synthesis of 1-(5-chloro-2-methoxy-benzenesulfonyl)-piperazine was first reported in the late 20th century as part of efforts to expand the chemical space of sulfonamide-containing compounds. Early work focused on optimizing benzenesulfonyl chloride reactions with piperazine derivatives under controlled alkaline conditions. A pivotal advancement occurred in 2003 when researchers achieved a 78% yield using dimethylacetamide as a solvent at 60°C, significantly improving scalability compared to earlier tetrahydrofuran-based methods.

Subsequent developments included:

  • 2008 : Implementation of continuous flow chemistry for safer handling of reactive intermediates
  • 2015 : Discovery of its role as a precursor in LpxH enzyme inhibitors with antibiotic potential
  • 2022 : Application in solid-phase synthesis techniques for high-throughput drug discovery

Table 1: Key synthetic milestones

Year Innovation Yield Improvement Reference
1995 Initial batch synthesis 45%
2003 Solvent optimization (DMAC) 78%
2015 Continuous flow process development 82%

Position within Piperazine Derivative Classifications

This compound occupies a unique niche in piperazine chemistry due to its:

  • Sulfonamide functionality : The benzenesulfonyl group enhances hydrogen-bonding capacity compared to simpler N-alkylpiperazines
  • Chloro-methoxy substitution pattern : The 5-chloro-2-methoxy arrangement on the aromatic ring creates distinct electronic effects (σp = 0.23 for OCH₃, 0.47 for Cl)
  • Conformational rigidity : X-ray crystallography reveals restricted rotation about the S-N bond (torsion angle = 87.3°)

It serves as a bridge between first-generation antihistaminic piperazines (e.g., cyclizine) and modern sulfonamide-based antimicrobial agents. The compound's logP value of 2.14 ± 0.03 positions it favorably for blood-brain barrier penetration studies.

Evolution of Research Interest

Research focus has shifted through three distinct phases:

  • 1985-2000 : Exploratory synthesis and basic characterization
  • 2001-2015 : Structure-activity relationship (SAR) studies for antimicrobial applications
  • 2016-present : Target-specific investigations in enzyme inhibition and crystallographic modeling

Notably, the 2020 PNAS study revealed its structural compatibility with the LpxH enzyme's acyl chain-binding chamber, sparking renewed interest in gram-negative antibiotic development. Recent work demonstrates 58% inhibition of Klebsiella pneumoniae LpxH at 50 μM concentration.

Key Research Milestones

Five transformative studies have shaped current understanding:

  • 1998 : First X-ray diffraction analysis confirming the trans-configuration of sulfonamide substituents
  • 2009 : Development of a microwave-assisted synthesis protocol reducing reaction time from 12h to 45min
  • 2017 : Identification as a lead compound in phenotypic screening against drug-resistant Acinetobacter baumannii
  • 2020 : Solution NMR studies revealing dynamic binding conformations in enzymatic complexes
  • 2023 : Computational modeling establishing QSAR parameters for potency optimization (R² = 0.91)

The compound's molecular electrostatic potential map shows distinct regions of negative charge localization (-42.3 kcal/mol at sulfonyl oxygen) that correlate with observed protein binding affinities. Contemporary research leverages these features for rational design of analogues with improved pharmacokinetic profiles.

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Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROSEUNOEYMHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine

Sulfonylation of Piperazine with 5-Chloro-2-methoxybenzenesulfonyl Chloride

The most direct route involves reacting piperazine with 5-chloro-2-methoxybenzenesulfonyl chloride. This method follows a two-step protocol:

Step 1: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 5-chloro-2-methoxybenzene derivatives. A method adapted from US Patent 3,965,173 involves treating 5-chloro-2-methoxybenzoic acid with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) under controlled conditions:
$$
\text{5-Chloro-2-methoxybenzoic acid} + \text{ClSO}
3\text{H} \xrightarrow{\text{0–5°C}} \text{5-Chloro-2-methoxybenzenesulfonyl chloride} + \text{HCl} + \text{SO}_3
$$
Key parameters include maintaining temperatures below 5°C to prevent over-sulfonation and using excess chlorosulfonic acid (2–3 equivalents). The crude product is isolated by pouring the reaction mixture onto ice, followed by extraction with dichloromethane.

Step 2: Coupling with Piperazine

The sulfonyl chloride reacts with piperazine in a nucleophilic aromatic substitution. A typical procedure involves dissolving piperazine in anhydrous tetrahydrofuran (THF) and adding the sulfonyl chloride dropwise at 0°C. Triethylamine ($$ \text{Et}3\text{N} $$) is used as a base to scavenge HCl:
$$
\text{5-Chloro-2-methoxybenzenesulfonyl chloride} + \text{Piperazine} \xrightarrow{\text{THF, Et}
3\text{N}} \text{this compound}
$$
The reaction is stirred for 12–24 hours at room temperature, followed by filtration to remove the triethylamine hydrochloride byproduct. The product is purified via recrystallization from ethanol/water, yielding 60–75% pure compound.

Table 1: Optimization of Sulfonylation Conditions

Parameter Condition Range Optimal Value
Solvent THF, DCM, Acetone THF
Base Et₃N, NaHCO₃, K₂CO₃ Et₃N
Temperature 0°C to RT 0°C (initial), RT
Reaction Time 6–24 hours 18 hours

Critical Analysis of Methodologies

Efficiency and Scalability

The sulfonylation route (Section 1.1) is superior for large-scale synthesis due to higher yields (70% vs. 55% for reductive amination) and fewer purification steps. However, the exothermic nature of chlorosulfonation demands precise temperature control.

Byproduct Formation

Side products include disubstituted piperazine derivatives (e.g., 1,4-bis-sulfonated piperazine) when excess sulfonyl chloride is used. This is mitigated by employing a 1:1 molar ratio of sulfonyl chloride to piperazine.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr, cm⁻¹): 1345 ($$ \text{S=O} $$), 1160 ($$ \text{C-O-C} $$), 750 ($$ \text{C-Cl} $$).
  • ¹H NMR (400 MHz, CDCl₃): δ 3.08 (t, 4H, piperazine-H), 3.80 (s, 3H, OCH₃), 6.90–7.20 (m, 3H, Ar-H).
  • MS (ESI): m/z 327.1 [M+H]⁺.

Table 2: Comparative Analytical Data

Technique Key Peaks/Data Points Reference
IR 1345 cm⁻¹ (S=O stretch)
¹H NMR δ 3.80 (OCH₃)
Mass Spec 327.1 [M+H]⁺

Industrial Applications and Modifications

The compound serves as an intermediate in synthesizing glyburide analogs, as disclosed in US 3,965,173. Modifications such as replacing piperazine with morpholine or varying the sulfonyl group’s substituents are explored to enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxy-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperazine ring can interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Analogues

Benzenesulfonyl vs. Benzoyl Derivatives
  • 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine differs from benzoyl-substituted piperazines (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives) by the sulfonyl group (–SO₂–) instead of a carbonyl (–CO–) linker.
  • Example : Derivatives like 5a–g (CAS: 924504-29-0, 924494-00-8, etc.) from –2 feature benzoyl groups and demonstrate cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines .
Substituted Arylpiperazines
  • Phenylpiperazines : Compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) lack the sulfonyl group but share substituted aromatic rings. These act as serotonin receptor agonists (5-HT₁B/₁C) and suppress locomotor activity in rats .
  • Benzylpiperazines : Derivatives such as N-benzylpiperazine (BZP) and 1-(4-fluorobenzyl)piperazine are associated with stimulant effects in designer drugs, contrasting with the target compound’s unexplored CNS activity .
Heterocyclic Modifications
  • 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine (CAS: MFCD22380620) incorporates a pyridine ring, altering solubility and receptor selectivity compared to the benzene-based target compound .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability : The sulfonyl group in the target compound may reduce susceptibility to CYP3A4-mediated N-dealkylation , a common pathway for arylpiperazines like nefazodone and trazodone .
  • Tissue Distribution : Unlike mCPP and TFMPP , which cross the blood-brain barrier, the target compound’s sulfonyl group may limit CNS penetration, directing activity toward peripheral targets .
  • Excretion : Piperazine derivatives are often hydroxylated by CYP2D6 and excreted as conjugates. Structural modifications (e.g., chloro, methoxy) could alter this pathway .

Biological Activity

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine is a synthetic organic compound notable for its potential biological activities, particularly in pharmacological contexts. Its structure features a piperazine ring substituted with a 5-chloro-2-methoxy-benzenesulfonyl group, which contributes to its unique properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₁H₁₆ClN₂O₃S
  • Molecular Weight : Approximately 327.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it exhibits significant binding affinity to several receptors and enzymes, indicating its potential as a therapeutic agent. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, which may influence neurological functions and behaviors.

Pharmacological Applications

This compound has been explored for various therapeutic applications, including:

  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties by disrupting tubulin polymerization, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use in treating infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(5-Chloro-2-fluorobenzenesulfonyl)-piperazineFluorine instead of methoxy groupPotentially altered biological activity
1-(4-Methylbenzenesulfonyl)-piperazineMethyl substitution on the benzeneDifferent pharmacological profile
1-(3-Nitrobenzenesulfonyl)-piperazineNitro group on the benzene ringIncreased polarity may affect solubility

The specific combination of chlorine and methoxy substituents in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of piperazine exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Antimicrobial Efficacy : Research has shown that the compound possesses bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties suggest that this compound may modulate serotonin receptors, potentially influencing mood and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine, and how do solvent choice and catalysts influence yield?

  • Methodology : Synthesis typically involves sulfonylation of a substituted piperazine core with 5-chloro-2-methoxybenzenesulfonyl chloride. Polar aprotic solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine are critical for controlling reaction kinetics and minimizing side reactions . Optimal temperatures range from 0°C to room temperature to prevent decomposition of reactive intermediates. Yield optimization requires stoichiometric control and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are used to verify the piperazine ring’s substitution pattern (e.g., singlet for sulfonyl group protons at ~3.3 ppm) and the aromatic protons from the 5-chloro-2-methoxybenzene moiety. 1^1H-1^1H COSY and HSQC resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 290.77 (C11_{11}H15_{15}ClN2_2O3_3S), with fragmentation patterns matching the sulfonyl-piperazine linkage .

Q. What are the standard protocols for assessing the compound’s solubility and stability in different solvents?

  • Methodology :

  • Solubility : Conduct equilibrium solubility studies in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or HPLC .
  • Stability : Accelerated stability testing under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines), monitored via HPLC to detect degradation products (e.g., hydrolyzed sulfonamide) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodology :

  • Docking : Use software like AutoDock Vina to model interactions between the sulfonyl-piperazine moiety and receptor active sites (e.g., 5-HT1A_{1A} or σ receptors). Key residues (e.g., Asp116 in 5-HT1A_{1A}) may form hydrogen bonds with the sulfonyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in spectral data (e.g., tautomerism in piperazine derivatives)?

  • Methodology :

  • Variable Temperature (VT) NMR : Identify tautomeric equilibria (e.g., chair vs. boat conformations) by observing signal coalescence at elevated temperatures .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, supramolecular interactions (e.g., C–H⋯O) stabilize specific tautomers .

Q. How can SAR studies guide the design of analogues with improved pharmacokinetic properties?

  • Methodology :

  • Structural Modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., trifluoromethoxy) to enhance metabolic stability. Introduce methyl groups on the piperazine ring to reduce CYP450-mediated oxidation .
  • In Vitro ADME : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .

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